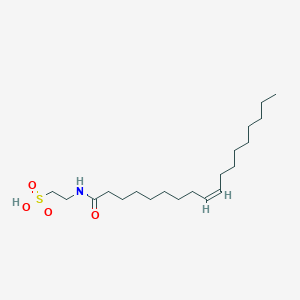

1-吡啶-4-基-3-(2,4,6-三氯苯基)脲

描述

Synthesis Analysis

The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea derivatives has been extensively studied. One approach involves the use of computer-aided design for the synthesis of diaryl urea derivatives, which demonstrate significant antiproliferative effects against various cancer cell lines (Jian Feng et al., 2020). Another method described the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides, highlighting an atom-economical approach suitable for a broad range of derivatives (V. Rassadin et al., 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure have utilized computational methods to assess key electronic, optical, and nonlinear optical properties, confirming the superior properties of certain urea derivatives for optoelectronic device fabrications (M. Shkir et al., 2018). X-ray diffraction and DFT studies have also been conducted to confirm the structure of synthesized compounds and analyze their stability and charge delocalization (R. Rajkumar et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea and its derivatives reveals their potential in forming complexes through hydrogen bonding and their utility in the synthesis of pyrimidone and pyrimidine derivatives. For instance, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent for the synthesis of such derivatives has been explored, showcasing an efficient method for their production (G. Rao et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, including their vibrational modes and geometrical parameters, have been studied, with findings strongly correlating with experimental results, highlighting their potential in nonlinear optics due to significantly higher second and third harmonic generation values compared to standard urea molecules (M. Shkir et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly focusing on the electrostatic potential maps and HOMO-LUMO gaps, provide insights into the reactivity and stability of these molecules. Such analyses have been crucial in identifying the applications of these molecules in optoelectronics and as potential anticancer agents (Jian Feng et al., 2020).

科学研究应用

电子和光学性质

1-吡啶-4-基-3-(2,4,6-三氯苯基)脲及其衍生物展示了显著的电子和光学性质。一项研究突出了一种新型查尔酮衍生物的电光特性,揭示了其在非线性光学中的潜力,如二次和三次谐波产生研究,显示出比标准脲(Shkir et al., 2018)高得多的效率。

抗增殖活性

对1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物的研究展示了对各种癌细胞系的显著抗增殖效果,表明它们作为潜在抗癌剂的效用(Jian Feng et al., 2020)。

非线性光学材料

合成了3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮,一个相关化合物,表明其具有高的二次谐波产生效率,使其适用于非线性光学(NLO)器件应用(Anthoni Praveen Menezes et al., 2014)。

缓蚀作用

从脲化合物中衍生的曼尼希碱,包括那些带有吡啶-4-基团的化合物,已被研究其在酸性环境中对钢表面的缓蚀效果。这项研究为工业腐蚀保护中的潜在应用打开了可能(M. Jeeva et al., 2015)。

阴离子结合研究

研究探讨了荧光吡啶基脲对羧酸的结合,提供了这些分子与有机酸之间相互作用的见解。这项研究可能对传感器技术和化学检测产生影响(L. Jordan et al., 2010)。

未来方向

The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .

属性

IUPAC Name |

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOKNHVRVRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587911 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea | |

CAS RN |

97627-27-5 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

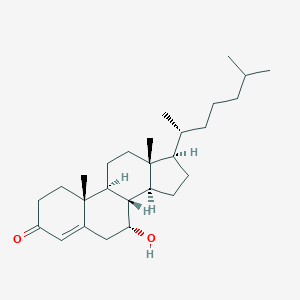

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

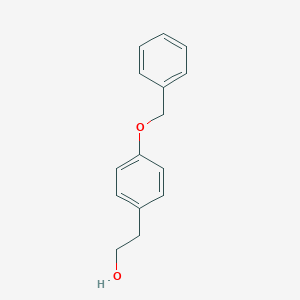

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

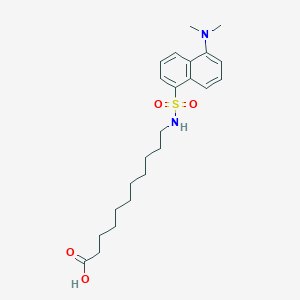

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)